Cas no 1806341-71-8 (5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride)
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride
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- Inchi: 1S/C8H5BrClNO3S/c9-4-5-1-2-7-6(3-5)11-8(14-7)15(10,12)13/h1-3H,4H2
- InChI Key: DHWPAPLQGWZMMX-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2=C(C=1)N=C(O2)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 331
- XLogP3: 2.7
- Topological Polar Surface Area: 68.6
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003604-250mg |
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride |
1806341-71-8 | 98% | 250mg |
$4,955.45 | 2022-03-31 | |
| Alichem | A081003604-500mg |
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride |
1806341-71-8 | 98% | 500mg |
$7,736.82 | 2022-03-31 | |
| Alichem | A081003604-1g |
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride |
1806341-71-8 | 98% | 1g |
$13,430.50 | 2022-03-31 |
5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride
Recent Advances in the Application of 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride (CAS: 1806341-71-8) in Chemical Biology and Pharmaceutical Research
The compound 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride (CAS: 1806341-71-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, reactivity, and applications in medicinal chemistry.
Recent studies have highlighted the utility of 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride as a key intermediate in the synthesis of biologically active molecules. Its unique structural features, including the bromomethyl and sulfonyl chloride functional groups, make it a valuable building block for the construction of heterocyclic compounds with potential therapeutic properties. Researchers have successfully employed this compound in the development of novel inhibitors targeting enzymes such as kinases and proteases, which are implicated in various diseases, including cancer and inflammatory disorders.
One of the most notable advancements involves the use of 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride in the synthesis of covalent inhibitors. Covalent inhibitors have gained prominence in drug discovery due to their ability to form irreversible bonds with target proteins, leading to prolonged pharmacological effects. The bromomethyl group in this compound facilitates the formation of covalent adducts with nucleophilic residues in the active sites of target enzymes, thereby enhancing inhibitory potency. Recent publications have demonstrated the successful application of this strategy in the design of covalent inhibitors for Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR), both of which are critical targets in oncology.
In addition to its role in covalent inhibition, 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride has been utilized in the development of fluorescent probes for biological imaging. The sulfonyl chloride group allows for facile conjugation with amine-containing fluorophores, enabling the creation of probes for detecting enzyme activity in live cells. A recent study published in the Journal of Medicinal Chemistry described the synthesis of a series of fluorescent probes based on this compound, which were used to visualize the activity of caspase-3, a key enzyme in apoptosis. These probes exhibited high selectivity and sensitivity, making them valuable tools for studying cell death pathways.
Despite its promising applications, challenges remain in the handling and storage of 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride due to its reactivity and sensitivity to moisture. Researchers have emphasized the importance of optimizing reaction conditions and employing protective measures to ensure the stability of this compound during synthetic procedures. Recent advancements in synthetic methodologies, such as the use of anhydrous solvents and inert atmospheres, have improved the yield and purity of products derived from this intermediate.
Looking ahead, the potential of 5-(Bromomethyl)benzo[d]oxazole-2-sulfonyl chloride in drug discovery and chemical biology is vast. Ongoing research is exploring its utility in the development of targeted therapies for neurodegenerative diseases and infectious diseases. Furthermore, efforts are underway to expand its application in the synthesis of other heterocyclic scaffolds, which could lead to the discovery of new bioactive molecules. The continued investigation of this compound is expected to yield significant contributions to the field of medicinal chemistry and beyond.
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